

Mass Spectrometry of Diethyl Pimelate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl pimelate

Cat. No.: B1583745

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This in-depth technical guide provides a comprehensive overview of the mass spectrometry of **diethyl pimelate**, a diethyl ester of the seven-carbon dicarboxylic acid, pimelic acid. This document details its electron ionization (EI) mass spectrum, fragmentation patterns, and a representative experimental protocol for its analysis. **Diethyl pimelate**, with the chemical formula $C_{11}H_{20}O_4$ and a molecular weight of 216.27 g/mol, is identified by the CAS Registry Number 2050-20-6.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Electron Ionization Mass Spectrum Data

The mass spectrum of **diethyl pimelate** is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data from the electron ionization mass spectrum is summarized in the table below.

m/z	Relative Intensity (%)	Proposed Fragment Ion
29	48.0	[C2H5]+
41	23.2	[C3H5]+
43	16.2	[C3H7]+
45	13.3	[C2H5O]+
55	45.9	[C4H7]+
60	24.2	[C2H4O2]+
68	13.7	[C5H8]+
69	49.6	[C5H9]+
73	26.7	[COOC2H5]+
84	-	[M-C2H5OH-C2H4-CO]+
97	-	[M-C2H5O-C2H4-CO]+
101	-	[M-C2H5O-C2H4-C2H4]+
115	-	[M-C2H5O-C2H4-CO]+
125	-	[M-C2H5O-C2H4]+
129	-	[M-C2H5O-CO]+
143	-	[M-C2H5O-C2H4]+
171	-	[M-OC2H5]+
188	-	[M-C2H4]+
216	-	[M]+ (Molecular Ion)

Note: The relative intensities are based on data from ChemicalBook, and some less abundant fragments from the NIST database are also included for a more complete fragmentation analysis. Dashes indicate that the relative intensity was not explicitly provided in the compiled sources but the fragment is significant in the fragmentation pathway.^[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative protocol for the analysis of **diethyl pimelate** using GC-MS, based on general procedures for analyzing similar ester compounds.

1. Sample Preparation:

- **Standard Solution:** Prepare a 1 mg/mL stock solution of **diethyl pimelate** in a suitable solvent such as dichloromethane or ethyl acetate.
- **Working Solutions:** Perform serial dilutions of the stock solution to create a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
- **Sample Matrix:** For analysis of **diethyl pimelate** in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

2. GC-MS Instrumentation and Conditions:

- **Gas Chromatograph:** A system such as a Shimadzu QP2010 Plus GC-MS or equivalent.[\[8\]](#)
[\[9\]](#)
- **Column:** A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm Rxi-5ms or equivalent.
- **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
- **Oven Temperature Program:**
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 10°C/min.
 - Final hold: Hold at 280°C for 5 minutes.
- **Injection:**
 - Mode: Splitless.

- Injector Temperature: 250°C.

- Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

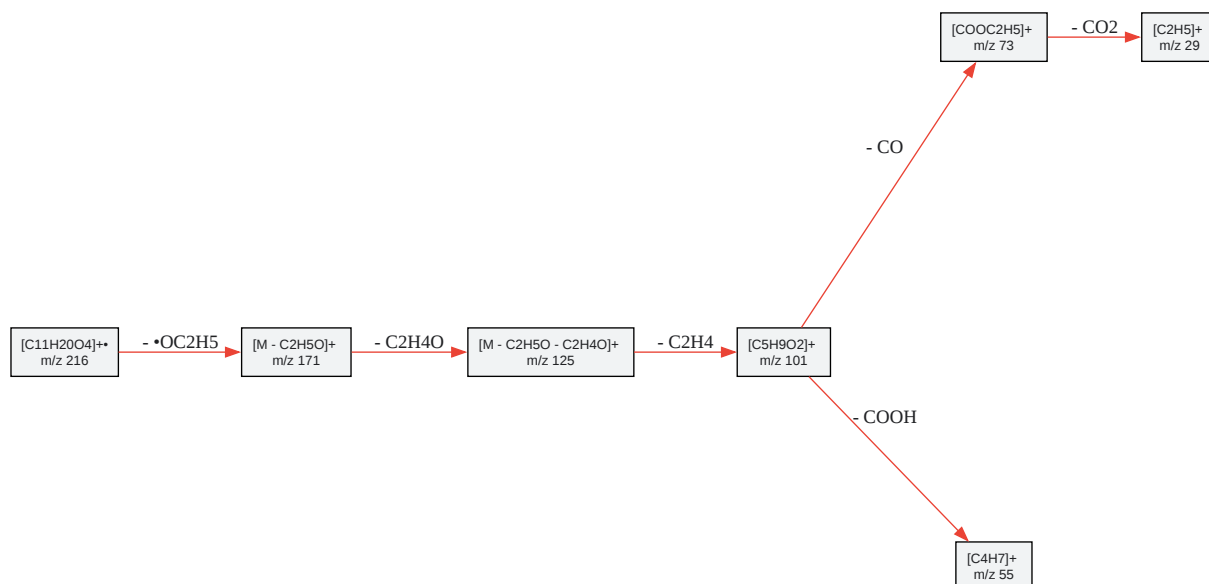
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.[\[2\]](#)[\[10\]](#)[\[11\]](#)
- Source Temperature: 230°C.[\[2\]](#)
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-400.
- Solvent Delay: 3 minutes.

4. Data Analysis:

- Identify the peak corresponding to **diethyl pimelate** based on its retention time.
- Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).
- Quantify the amount of **diethyl pimelate** by integrating the peak area and comparing it to the calibration curve generated from the working standards.

Visualization of Fragmentation Pathway

The fragmentation of **diethyl pimelate** under electron ionization follows predictable pathways for esters, primarily involving the loss of alkoxy groups and rearrangements.



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Caption: Electron ionization fragmentation pathway of **diethyl pimelate**.

This guide provides foundational information for the mass spectrometric analysis of **diethyl pimelate**, which is essential for its identification and quantification in various scientific and industrial applications. The provided data and protocols can serve as a starting point for method development and validation in research and quality control settings.

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References

- 1. Diethyl pimelate [webbook.nist.gov]
- 2. Diethyl pimelate(2050-20-6) MS spectrum [chemicalbook.com]
- 3. Diethyl pimelate [webbook.nist.gov]
- 4. Diethyl pimelate | C₁₁H₂₀O₄ | CID 16300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl pimelate [webbook.nist.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. gcms.cz [gcms.cz]
- 9. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mass Spectrometry of Diethyl Pimelate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583745#mass-spectrometry-of-diethyl-pimelate]

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